

Adrenomedullin: A Key Regulator of Endothelial Barrier Integrity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Adrenomedullin**

Cat. No.: **B612762**

[Get Quote](#)

An In-depth Technical Guide for Researchers and Drug Development Professionals

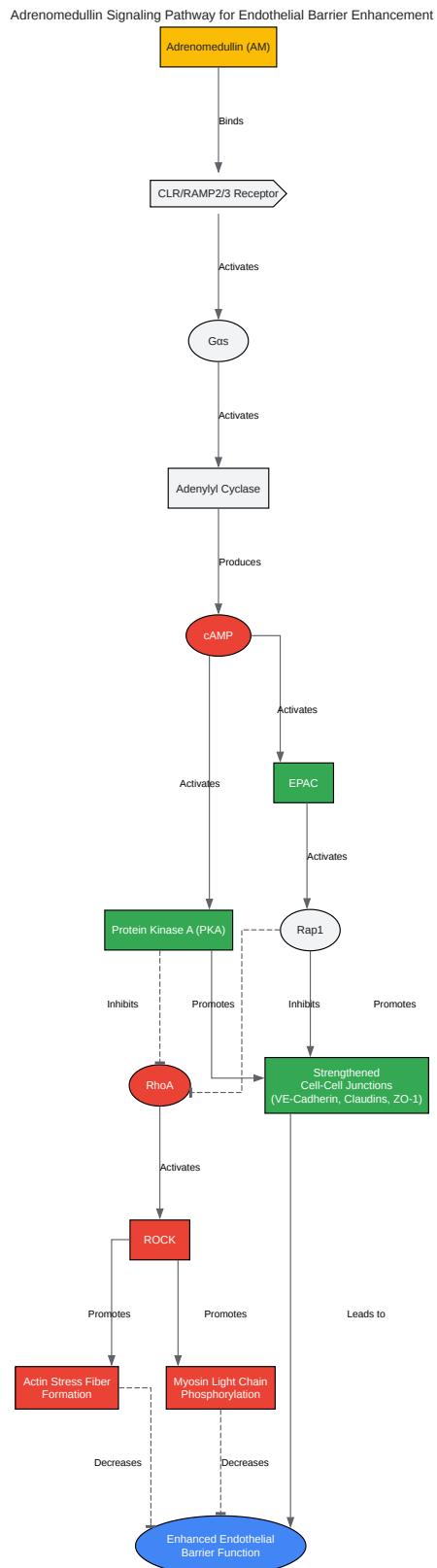
Abstract

Adrenomedullin (AM) is a potent vasoactive peptide with a pivotal role in maintaining vascular homeostasis. Beyond its well-documented vasodilatory effects, AM has emerged as a critical regulator of endothelial barrier function. This technical guide provides a comprehensive overview of the molecular mechanisms through which **adrenomedullin** modulates endothelial permeability, the signaling pathways involved, and the experimental evidence supporting its barrier-protective effects. Quantitative data from key studies are summarized, and detailed experimental protocols are provided to facilitate further research in this area. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the **adrenomedullin** system to treat conditions characterized by endothelial dysfunction and vascular leakage, such as sepsis and acute respiratory distress syndrome (ARDS).

Introduction

The vascular endothelium forms a dynamic, semipermeable barrier that regulates the passage of fluids, solutes, and cells between the bloodstream and the surrounding tissues. Disruption of this barrier, leading to increased vascular permeability, is a hallmark of numerous pathological conditions, including inflammation, sepsis, and ischemia-reperfusion injury.^[1] **Adrenomedullin** (AM), a 52-amino acid peptide, is increasingly recognized for its ability to stabilize the endothelial barrier and counteract hyperpermeability.^{[2][3]} Produced by various cells, including

endothelial cells themselves, AM acts in an autocrine and paracrine manner to exert its protective effects.^{[4][5]} Elevated levels of AM are observed in systemic inflammatory conditions, suggesting its role as a counter-regulatory mechanism to preserve vascular integrity.^{[6][7]} This guide delves into the intricate cellular and molecular actions of AM on the endothelial barrier.


Adrenomedullin's Core Signaling Pathway in Endothelial Cells

Adrenomedullin exerts its primary effects on endothelial cells through a G-protein coupled receptor (GPCR) complex consisting of the calcitonin receptor-like receptor (CLR) and a receptor activity-modifying protein (RAMP), typically RAMP2 or RAMP3.^{[8][9]} The binding of AM to this receptor complex predominantly activates the G_{αs} protein, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP).^{[6][10][11]} This elevation in cAMP is the central event initiating the downstream signaling cascades responsible for AM's barrier-stabilizing properties.^{[3][9]}

The increased cAMP levels activate two main effector pathways:

- Protein Kinase A (PKA) Pathway: PKA, a primary target of cAMP, plays a crucial role in phosphorylating various downstream proteins that contribute to the strengthening of cell-cell junctions and the relaxation of the actin cytoskeleton.^{[4][9]}
- Exchange Protein Activated by cAMP (EPAC) Pathway: EPAC, another cAMP sensor, activates the small GTPase Rap1. The EPAC/Rap1 pathway is known to enhance the integrity of endothelial cell junctions.^{[2][9]}

These pathways converge to inhibit the signaling of the small GTPase RhoA and its downstream effector, Rho-associated coiled-coil containing protein kinase (ROCK).^{[2][9]} The inhibition of the RhoA/ROCK pathway is critical for reducing actin stress fiber formation and myosin light chain (MLC) phosphorylation, ultimately leading to decreased endothelial cell contraction and enhanced barrier stability.^{[6][12]}

[Click to download full resolution via product page](#)

Caption: **Adrenomedullin** signaling cascade in endothelial cells.

Effects on Endothelial Cell Junctions and Cytoskeleton

The integrity of the endothelial barrier is primarily maintained by two types of cell-cell junctions: adherens junctions and tight junctions. **Adrenomedullin** reinforces the barrier by modulating the components of these junctions and the associated actin cytoskeleton.

3.1. Adherens Junctions

Vascular endothelial (VE)-cadherin is the principal component of endothelial adherens junctions. AM promotes the stabilization of VE-cadherin at the cell membrane.^[8] Studies have shown that AM can lead to the reorganization of VE-cadherin to form continuous cell-cell contacts, which is crucial for tightening the endothelial barrier.^{[8][13]} This effect is independent of changes in the total gene expression of VE-cadherin.^{[13][14]} Conversely, blockade of AM signaling has been demonstrated to increase the phosphorylation of VE-cadherin on tyrosine residue 731, which disrupts its interaction with β -catenin and compromises barrier function.^[15] ^[16]

3.2. Tight Junctions

Tight junctions, composed of proteins such as claudins and occludin, and the scaffolding protein zonula occludens-1 (ZO-1), are particularly important in specialized vascular beds like the blood-brain barrier (BBB). **Adrenomedullin** has been shown to enhance the expression and proper localization of key tight junction proteins. For instance, in brain microvascular endothelial cells, AM treatment increases the expression of claudin-5 and promotes its linear arrangement at cell-cell contacts.^{[9][17][18]} AM also facilitates the reorganization of ZO-1 at the plasma membrane, contributing to a tighter paracellular seal.^{[8][13][14]}

3.3. Actin Cytoskeleton

The contractile state of endothelial cells, governed by the actin cytoskeleton, significantly influences barrier permeability. Inflammatory mediators often induce the formation of actin stress fibers and subsequent cell contraction, leading to the formation of intercellular gaps.^[6] **Adrenomedullin**, through the cAMP-PKA and cAMP-EPAC/Rap1 pathways, counteracts these effects by inhibiting the RhoA/ROCK signaling cascade.^{[2][9]} This inhibition leads to a

reduction in myosin light chain phosphorylation, which in turn prevents the formation of stress fibers and reduces endothelial cell contraction, thereby preserving barrier integrity.[\[6\]](#)[\[11\]](#)[\[12\]](#)

Quantitative Data on Adrenomedullin's Barrier-Enhancing Effects

The barrier-protective effects of **adrenomedullin** have been quantified in numerous in vitro and ex vivo studies using various models of endothelial hyperpermeability.

Table 1: Effect of **Adrenomedullin** on Transendothelial Electrical Resistance (TEER)

Cell Type	Treatment Conditions	Effect on TEER	Reference(s)
Rat Brain Endothelial Cells	Chronic AM exposure	Increased TEER	[5]
Rat Brain Endothelial Cells	AM (dose-dependent)	Increased TEER	[17] [19]
Cerebral Endothelial Cells	AM treatment	Increased transendothelial electrical resistance	[8]
Human Dermal Lymphatic MVEC	VEGFC treatment	Reduced TEER	[13]

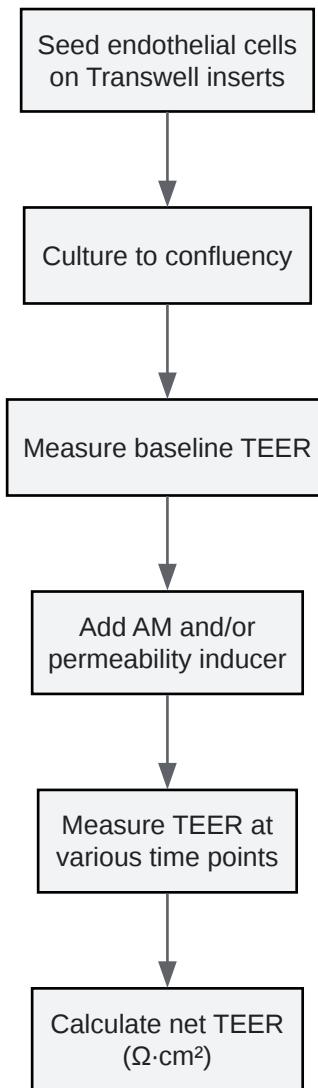
Table 2: Effect of **Adrenomedullin** on Endothelial Permeability

Model System/Cell Type	Permeability Inducer	AM Treatment	Outcome	Reference(s)
HUVEC & Porcine Pulmonary Artery EC	H_2O_2 , Thrombin, <i>E. coli</i> Hemolysin	AM (dose- dependent)	Reduced endothelial hyperpermeabilit y	[6][12]
Isolated Perfused Rabbit Lungs	H_2O_2	AM pretreatment	Blocked H_2O_2 - related edema formation	[6][12]
HMVEC-dLy (Lymphatic)	VEGFA	AM (dose- dependent)	Prevented VEGFA- mediated increases in permeability to albumin	[13]
Rat Cerebral Endothelial Cells	H_2O_2	AM treatment	Attenuated the H_2O_2 -induced increase in permeability	[19]
Rat Brain Endothelial Cells	Sodium Fluorescein	AM treatment	Reduced permeability	[17]

Table 3: Effect of **Adrenomedullin** on Junctional Protein Expression and Localization

Cell Type	Treatment/Condition	Protein	Effect	Reference(s)
HMVEC-dLy (Lymphatic)	AM stimulation	ZO-1, VE-cadherin	Reorganization at the plasma membrane to form continuous cell-cell contacts; no change in gene expression	[13][14]
Rat Brain Endothelial Cells	AM treatment (6h, dose-dependent)	Claudin-5	Increased protein levels and enhanced localization at cell-cell contacts	[9][17]
AM-/ Endothelial Cells	Genetic depletion	ZO-1, Claudin-5, VE-cadherin	No significant change in gene expression levels	[13]

Detailed Experimental Protocols


5.1. Measurement of Transendothelial Electrical Resistance (TEER)

TEER is a widely accepted quantitative method to measure the integrity of endothelial cell monolayers in vitro.[20]

- Principle: A confluent monolayer of endothelial cells grown on a porous membrane will impede the flow of ions, and this electrical resistance is measured using an ohmmeter. Higher TEER values correlate with greater barrier integrity.[21]
- Procedure:
 - Seed endothelial cells (e.g., HUVECs, brain microvascular endothelial cells) onto porous Transwell inserts (e.g., 0.4 μ m pore size) placed in a multi-well plate.[1]

- Culture the cells until a confluent monolayer is formed. Confluence can be monitored by microscopy and by the stabilization of the TEER reading.[22]
- On the day of the experiment, allow the cells to equilibrate in fresh medium for at least one hour in the incubator.
- Measure the baseline TEER of each well using an EVOM (Epithelial Volt-Ohm Meter) with "chopstick" electrodes. One electrode is placed in the upper chamber (inside the insert) and the other in the lower chamber (outside the insert).[23]
- To calculate the net TEER of the cell monolayer, subtract the resistance of a blank insert (without cells) from the measured resistance and then multiply by the surface area of the membrane (in cm^2). The final units are $\Omega \cdot \text{cm}^2$.[21]
- Add **adrenomedullin** at the desired concentrations to the upper chamber. If investigating a hyperpermeability-inducing agent, it can be added before or concurrently with AM, depending on the experimental design.
- Record TEER measurements at specified time points following treatment.

TEER Measurement Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for measuring Transendothelial Electrical Resistance.

5.2. In Vitro Permeability (Tracer Flux) Assay

This assay directly measures the passage of a labeled tracer molecule across the endothelial monolayer.[\[1\]](#)[\[22\]](#)

- Principle: A tracer molecule (e.g., FITC-dextran, horseradish peroxidase) is added to the upper chamber of a Transwell system. The amount of tracer that passes through the cell

monolayer into the lower chamber over time is quantified, providing a direct measure of paracellular permeability.[21]

- Procedure:
 - Culture endothelial cells to confluence on Transwell inserts as described for the TEER assay.
 - Pre-treat the cells with **adrenomedullin** for the desired duration.
 - If applicable, add a permeability-inducing agent (e.g., thrombin, H₂O₂) and incubate for the specified time.
 - Remove the medium from the upper chamber and replace it with medium containing a known concentration of a tracer molecule (e.g., FITC-dextran, 70 kDa).
 - At various time points (e.g., 15, 30, 60 minutes), collect a sample from the lower chamber.
 - Quantify the concentration of the tracer in the collected samples using a plate reader (for fluorescent tracers) or a colorimetric assay (for HRP).
 - The permeability coefficient can be calculated based on the rate of tracer appearance in the lower chamber.

5.3. Immunofluorescence Staining of Junctional Proteins

This technique allows for the visualization of the localization and organization of junctional proteins within the endothelial monolayer.

- Principle: Specific primary antibodies are used to bind to the target junctional proteins (e.g., VE-cadherin, claudin-5, ZO-1). Fluorescently labeled secondary antibodies then bind to the primary antibodies, allowing for visualization by fluorescence microscopy.
- Procedure:
 - Grow endothelial cells on glass coverslips until confluent.
 - Treat the cells with **adrenomedullin** and/or a permeability inducer as required.

- Fix the cells with 4% paraformaldehyde for 10-15 minutes at room temperature.
- Permeabilize the cells with a detergent solution (e.g., 0.1% Triton X-100 in PBS) for 5-10 minutes.
- Block non-specific antibody binding using a blocking solution (e.g., 5% bovine serum albumin in PBS) for 1 hour.
- Incubate the cells with the primary antibody against the junctional protein of interest overnight at 4°C.
- Wash the cells with PBS and then incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
- (Optional) Counterstain the nuclei with DAPI.
- Mount the coverslips onto microscope slides and visualize using a fluorescence microscope.

Conclusion and Future Directions

Adrenomedullin is a potent endogenous peptide that plays a crucial role in the stabilization of the endothelial barrier. Its mechanism of action, primarily mediated through the cAMP signaling pathway, involves the strengthening of both adherens and tight junctions, as well as the modulation of the actin cytoskeleton to reduce cell contractility. The quantitative data overwhelmingly support its barrier-protective effects in a variety of *in vitro* and *ex vivo* models.

The therapeutic potential of **adrenomedullin** and its signaling pathways is significant, particularly in diseases characterized by vascular leakage such as sepsis and ARDS.^{[2][7]} Future research should focus on the development of strategies to selectively enhance the barrier-protective effects of AM while minimizing its vasodilatory actions, which could be detrimental in hypotensive states. The exploration of AM agonists or agents that amplify downstream cAMP signaling represents a promising avenue for the development of novel therapies aimed at restoring endothelial barrier integrity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. In vitro Assays for Measuring Endothelial Permeability by Transwells and Electrical Impedance Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Adrenomedullin and Adrenomedullin-Targeted Therapy As Treatment Strategies Relevant for Sepsis [frontiersin.org]
- 3. Adrenomedullin and endothelial barrier function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Focus on the Pathophysiology of Adrenomedullin Expression: Endothelitis and Organ Damage in Severe Viral and Bacterial Infections [mdpi.com]
- 5. Chronic adrenomedullin treatment improves blood-brain barrier function but has no effects on expression of tight junction proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. ijccm.org [ijccm.org]
- 8. Adrenomedullin Function in Vascular Endothelial Cells: Insights from Genetic Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regulation of endothelial and epithelial barrier functions by peptide hormones of the adrenomedullin family - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Adrenomedullin stimulates two signal transduction pathways, cAMP accumulation and Ca²⁺ mobilization, in bovine aortic endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
- 12. Adrenomedullin reduces endothelial hyperpermeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Adrenomedullin stabilizes the lymphatic endothelial barrier in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Adrenomedullin stabilizes the lymphatic endothelial barrier in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Adrenomedullin blockade induces regression of tumor neovessels through interference with vascular endothelial-cadherin signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Adrenomedullin blockade induces regression of tumor neovessels through interference with vascular endothelial-cadherin signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Adrenomedullin improves the blood-brain barrier function through the expression of claudin-5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Adrenomedullin protects rat cerebral endothelial cells from oxidant damage in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Real-time acquisition of transendothelial electrical resistance in an all-human, in vitro, 3-dimensional, blood-brain barrier model exemplifies tight-junction integrity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. bio-protocol.org [bio-protocol.org]
- 23. Analysis of Endothelial Barrier Function In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Adrenomedullin: A Key Regulator of Endothelial Barrier Integrity]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b612762#adrenomedullin-effects-on-endothelial-barrier-function\]](https://www.benchchem.com/product/b612762#adrenomedullin-effects-on-endothelial-barrier-function)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com